molecular formula C5H5N3 B1367205 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole

2-(prop-2-yn-1-yl)-2H-1,2,3-triazole

Cat. No.: B1367205
M. Wt: 107.11 g/mol
InChI Key: QQOOSRYNDWRHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(2-Propynyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2-Propynyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:

The uniqueness of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

2-prop-2-ynyltriazole

InChI

InChI=1S/C5H5N3/c1-2-5-8-6-3-4-7-8/h1,3-4H,5H2

InChI Key

QQOOSRYNDWRHDY-UHFFFAOYSA-N

Canonical SMILES

C#CCN1N=CC=N1

Origin of Product

United States

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